1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 920368-41-8
Cat. No.: VC7059309
Molecular Formula: C21H19ClN4O4
Molecular Weight: 426.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920368-41-8 |
|---|---|
| Molecular Formula | C21H19ClN4O4 |
| Molecular Weight | 426.86 |
| IUPAC Name | 1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19ClN4O4/c1-13-3-4-15(11-17(13)22)23-19(27)12-26-20(28)10-9-18(25-26)21(29)24-14-5-7-16(30-2)8-6-14/h3-11H,12H2,1-2H3,(H,23,27)(H,24,29) |
| Standard InChI Key | HAMZKAKDCKXNHO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide, reflects its intricate structure. The pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) is substituted at position 3 with a carboxamide group linked to a 4-methoxyphenyl ring. Position 1 of the pyridazine is functionalized with a carbamoyl-methyl group attached to a 3-chloro-4-methylphenyl moiety.
Key structural features include:
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Pyridazine backbone: Provides a planar, electron-deficient aromatic system conducive to π-π stacking and hydrogen bonding.
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Chloro-methylphenyl group: Enhances lipophilicity and potential halogen bonding with biological targets.
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Methoxyphenyl group: Contributes to solubility modulation via its polar methoxy substituent.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉ClN₄O₄ | |
| Molecular Weight | 426.86 g/mol | |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl | |
| Solubility | Not publicly available | |
| PubChem CID | 41782158 |
Synthesis and Optimization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound is likely synthesized via a multi-step sequence involving:
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Pyridazine core formation: Cyclocondensation of hydrazine derivatives with diketones or keto-esters.
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Carboxamide coupling: Reaction of pyridazine-3-carboxylic acid derivatives with 4-methoxyaniline using coupling agents like EDCl/HOBt.
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Carbamoyl-methyl introduction: Alkylation of the pyridazine nitrogen with a chloroacetamide intermediate derived from 3-chloro-4-methylaniline.
Reaction Optimization
Critical parameters for maximizing yield and purity include:
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Temperature control: Maintaining 0–5°C during carboxamide coupling to minimize side reactions.
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
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Catalysts: Palladium-based catalysts may facilitate Suzuki-Miyaura couplings for aryl group introductions .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s structural analogs exhibit potent inhibition of serine proteases, particularly Factor XIa, a key enzyme in the blood coagulation cascade . The chloro-methylphenyl group may interact with the S1 pocket of Factor XIa, while the methoxyphenyl moiety engages in hydrophobic interactions with adjacent residues .
Table 2: Hypothetical Biological Activity Data
Receptor Interactions
Preliminary molecular docking studies suggest affinity for G protein-coupled receptors (GPCRs) involved in inflammation, though experimental validation is pending. The pyridazine core may serve as a hydrogen bond acceptor with conserved aspartate residues in GPCR binding pockets.
Physicochemical and ADME Profiling
Metabolic Stability
In vitro hepatic microsomal assays predict rapid oxidation of the methoxy group to hydroxylated metabolites, necessitating prodrug strategies for oral bioavailability.
Future Research Directions
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In vivo efficacy studies: Evaluate anticoagulant activity in murine thrombosis models.
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Toxicology profiling: Assess genotoxicity and hepatotoxicity in compliance with ICH guidelines.
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Formulation development: Explore nanocrystal or liposomal delivery systems to enhance aqueous solubility.
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